
An In-depth Technical Guide to 3-
Bromothiophenol (CAS Number: 6320-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromothiophenol

Cat. No.: B044568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromothiophenol, with the CAS number 6320-01-0, is an organobromine compound of

significant interest in the fields of organic synthesis, medicinal chemistry, and materials

science.[1] Its unique molecular architecture, featuring a thiol group and a bromine atom on a

benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex

molecules. This guide provides a comprehensive overview of its chemical and physical

properties, synthesis, spectroscopic data, and applications, with a particular focus on its role in

drug discovery and development.

Chemical and Physical Properties
3-Bromothiophenol is typically a colorless to light yellow liquid with a characteristic strong,

unpleasant odor.[2][3] It is soluble in many organic solvents but has limited solubility in water.

Table 1: Physical and Chemical Properties of 3-Bromothiophenol
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Property Value Reference(s)

CAS Number 6320-01-0 [4]

Molecular Formula C₆H₅BrS [5]

Molecular Weight 189.07 g/mol [4]

Appearance Colorless to light yellow liquid [2][3]

Odor Stench [2][3]

Boiling Point 123-124 °C at 40 mmHg [4]

Density 1.832 g/mL at 25 °C [4]

Refractive Index (n20/D) 1.634 [4]

Solubility
Soluble in organic solvents;

limited solubility in water.
[1]

Synthesis
A common method for the synthesis of bromothiophenols involves the bromination of a

corresponding diphenyl disulfide followed by reduction. While direct bromination of thiophenol

is not feasible as it leads to the formation of diphenyl disulfide, this disulfide can be

subsequently brominated and then reduced to yield the desired bromothiophenol.[6]

Experimental Protocol: Synthesis of a Bromothiophenol
(General Procedure)
This protocol is adapted from a general method for the synthesis of bromothiophenols and can

be applied for 3-Bromothiophenol.

Materials:

Diphenyl disulfide (corresponding to the desired bromothiophenol)

Benzene (or another suitable solvent)

Bromine
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Iodine (catalyst)

Zinc dust

Hydrochloric acid

Sodium metabisulfite

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Bromination of Diphenyl Disulfide:

In a four-neck flask equipped with a stirrer, thermometer, dropping funnel, and reflux

condenser, dissolve the starting diphenyl disulfide and a catalytic amount of iodine in

benzene.

Cool the mixture and slowly add bromine dropwise while maintaining a low temperature

with external cooling.

After the addition is complete, allow the reaction to proceed at room temperature.

Remove dissolved hydrogen bromide by refluxing under reduced pressure.

Wash the solution with an aqueous solution of sodium metabisulfite to remove any

unreacted bromine.

Separate the organic phase, wash with water, and dry over an anhydrous drying agent.

Reduction to 3-Bromothiophenol:

To the dried benzene solution of the brominated disulfide, add zinc dust and aqueous

hydrochloric acid.

Reflux the mixture for several hours.

After the reaction is complete, cool the mixture and separate the organic layer.
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Wash the organic layer with water and dry it.

The final product, 3-bromothiophenol, can be purified by distillation under reduced

pressure.

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-
Bromothiophenol.

Table 2: Spectroscopic Data for 3-Bromothiophenol
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Technique Key Features and Interpretations

¹H NMR

The proton NMR spectrum will show

characteristic signals for the aromatic protons,

with their chemical shifts and splitting patterns

being influenced by the positions of the bromine

and thiol groups.

¹³C NMR

The carbon NMR spectrum will display distinct

peaks for each of the six carbon atoms in the

benzene ring, with the carbons attached to

bromine and sulfur showing characteristic

chemical shifts.

FTIR

The FTIR spectrum will exhibit a characteristic

S-H stretching vibration in the region of 2550-

2600 cm⁻¹.[7] Aromatic C-H stretching and C=C

bending vibrations will also be present. The C-

Br stretching frequency is typically observed in

the 500-600 cm⁻¹ range.[7]

Mass Spectrometry

The mass spectrum will show a characteristic

isotopic pattern for a molecule containing one

bromine atom (M+ and M+2 peaks of nearly

equal intensity).[8] The molecular ion peak will

be observed at m/z 188 and 190. Fragmentation

will likely involve the loss of the thiol group and

the bromine atom.

Applications in Drug Discovery and Development
The presence of both a reactive thiol group and a bromine atom makes 3-Bromothiophenol a
valuable building block in the synthesis of pharmaceutical compounds. The bromine atom

provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-

Hartwig couplings, which are instrumental in creating carbon-carbon and carbon-heteroatom

bonds. These reactions are fundamental in the construction of diverse molecular libraries for

drug screening.
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Role as a Precursor to P2Y12 Receptor Inhibitors
A significant application of thiophene derivatives, which can be synthesized from precursors

like 3-bromothiophenol, is in the development of antiplatelet agents that target the P2Y12

receptor. The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of

platelets. Its activation by adenosine diphosphate (ADP) leads to a signaling cascade that

ultimately results in platelet aggregation and thrombus formation.[9][10][11]

Thienopyridine drugs, such as clopidogrel and prasugrel, are irreversible inhibitors of the

P2Y12 receptor and are widely used to prevent thrombotic events in patients with

cardiovascular diseases.[3][12] The core structure of these drugs often contains a thiophene

ring, highlighting the importance of thiophene-based intermediates in their synthesis.

P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a series of intracellular events. The receptor

is coupled to the inhibitory G protein, Gi. Activation of Gi leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP).[9][10] Lower

cAMP levels lead to reduced activation of protein kinase A (PKA), which normally

phosphorylates and inhibits proteins involved in platelet activation.

Furthermore, the βγ-subunits of the activated Gi protein can stimulate phosphoinositide 3-

kinase (PI3K), leading to the activation of Akt (also known as protein kinase B).[9] This pathway

contributes to the conformational change of the glycoprotein IIb/IIIa receptor on the platelet

surface, enabling it to bind fibrinogen and mediate platelet aggregation.[1]

// Nodes ADP [label="ADP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12

Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein",

fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA

[label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K",

fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05",

fontcolor="#202124"]; GPIIbIIIa_inactive [label="Inactive GPIIb/IIIa", fillcolor="#F1F3F4",

fontcolor="#202124"]; GPIIbIIIa_active [label="Active GPIIb/IIIa", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Aggregation [label="Platelet Aggregation", shape=ellipse,
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fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thienopyridines [label="Thienopyridine

Drugs\n(e.g., Clopidogrel)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ADP -> P2Y12 [color="#202124"]; P2Y12 -> Gi [label="activates", fontsize=8,

fontcolor="#5F6368", color="#202124"]; Gi -> AC [label="inhibits", fontsize=8,

fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="produces",

fontsize=8, fontcolor="#5F6368", color="#202124"]; cAMP -> PKA [label="activates",

fontsize=8, fontcolor="#5F6368", color="#202124"]; PKA -> Aggregation [label="inhibits",

fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#34A853"]; Gi -> PI3K

[label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PI3K -> Akt

[label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Akt -> GPIIbIIIa_inactive

[label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; GPIIbIIIa_inactive ->

GPIIbIIIa_active [label="conformational\nchange", fontsize=8, fontcolor="#5F6368",

color="#202124"]; GPIIbIIIa_active -> Aggregation [label="mediates", fontsize=8,

fontcolor="#5F6368", color="#202124"]; Thienopyridines -> P2Y12 [label="irreversibly inhibits",

fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } END_DOT Figure 1:

Simplified P2Y12 receptor signaling pathway and its inhibition.

Experimental Workflows
The versatility of 3-Bromothiophenol in organic synthesis is exemplified by its use in various

cross-coupling reactions to generate novel compounds for drug discovery.

// Nodes Start [label="3-Bromothiophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Coupling_Partner [label="Coupling Partner\n(e.g., Boronic Acid, Organostannane)",

fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Palladium or Nickel Catalyst",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Cross-Coupling Reaction\n(e.g.,

Suzuki, Stille)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-

Substituted Thiophenol Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification

[label="Purification\n(e.g., Chromatography)", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Final_Product [label="Purified Product", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=ellipse,

fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#202124"]; Coupling_Partner -> Reaction [color="#202124"];

Catalyst -> Reaction [color="#202124"]; Reaction -> Product [color="#202124"]; Product ->
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Purification [color="#202124"]; Purification -> Final_Product [color="#202124"]; Final_Product -

> Screening [color="#202124"]; } END_DOT Figure 2: General workflow for the synthesis of 3-

substituted thiophenols.

Safety and Handling
3-Bromothiophenol is a hazardous chemical and should be handled with appropriate safety

precautions. It is classified as an irritant to the skin, eyes, and respiratory system.

Table 3: Hazard and Safety Information for 3-Bromothiophenol

Hazard Statement Precautionary Statement

H315: Causes skin irritation.
P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

H319: Causes serious eye irritation.
P280: Wear protective gloves/protective

clothing/eye protection/face protection.

H335: May cause respiratory irritation.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information

before handling this compound.

Conclusion
3-Bromothiophenol is a key chemical intermediate with significant potential in organic

synthesis, particularly for the development of new pharmaceutical agents. Its versatile reactivity

allows for the construction of complex molecular scaffolds, and its derivatives have shown

promise as modulators of important biological targets such as the P2Y12 receptor. A thorough

understanding of its properties, synthesis, and reactivity is essential for researchers and

scientists working in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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